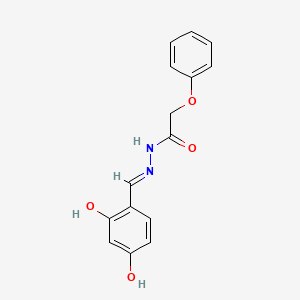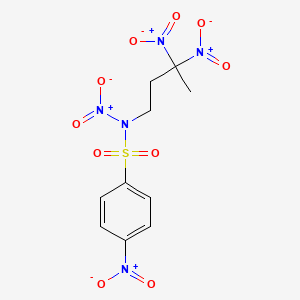![molecular formula C25H22N2O2 B11547767 N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11547767.png)
N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene core, which is known for its stability and aromaticity, making it a valuable component in chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation of 2-ethoxynaphthaldehyde with 2-(naphthalen-1-yl)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogen or nitro groups onto the naphthalene rings.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of dyes, pigments, and other materials due to its stable aromatic structure.
Wirkmechanismus
The mechanism by which N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydrazone linkage and aromatic rings allow it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-[(naphthalen-1-yl)amino]acetohydrazide
- N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-phenylacetohydrazide
Uniqueness
N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide stands out due to its specific combination of ethoxy and naphthalene groups, which confer unique chemical and physical properties. These properties make it particularly useful in applications requiring stable aromatic compounds with potential biological activity.
Eigenschaften
Molekularformel |
C25H22N2O2 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C25H22N2O2/c1-2-29-24-15-14-19-9-4-6-13-22(19)23(24)17-26-27-25(28)16-20-11-7-10-18-8-3-5-12-21(18)20/h3-15,17H,2,16H2,1H3,(H,27,28)/b26-17+ |
InChI-Schlüssel |
NWWUFFDOACHZDG-YZSQISJMSA-N |
Isomerische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)CC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-N-(2-Bromophenyl)-3-{[(2,4-dimethoxyphenyl)formamido]imino}butanamide](/img/structure/B11547686.png)
![(3E)-N-(biphenyl-2-yl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11547691.png)
![Oxalamide, N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N'-(p-tolyl)-](/img/structure/B11547695.png)
![4-chloro-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11547702.png)
![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11547704.png)
![[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B11547720.png)
![N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11547727.png)
![4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B11547731.png)
![N-(2,4-Dimethylphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11547744.png)

![3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11547754.png)
![2-[(4-Bromophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11547755.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanehydrazide](/img/structure/B11547763.png)